2,6,8-Trichloropurine
Overview
Description
2,6,8-Trichloropurine, also known as this compound, is a useful research compound. Its molecular formula is C5HCl3N4 and its molecular weight is 223.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
2,6,8-Trichloropurine plays a crucial role in biochemical reactions, particularly in the inhibition of halogenation during the biosynthesis of chlortetracycline by Streptomyces aureofaciens . It interacts with various enzymes and proteins, including urate oxidase, where it acts as an inhibitor with a ( K_i ) of 1 μM . The nature of these interactions involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting the overall biochemical pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It inhibits urate oxidase in Dictyostelium discoideum, which affects oxidative metabolism and chemiluminescence . This compound can alter cell signaling pathways, gene expression, and cellular metabolism by inhibiting key enzymes and proteins involved in these processes. The impact on cell function includes changes in metabolic flux and the accumulation of specific metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to the active sites of enzymes, thereby inhibiting their activity. For example, it inhibits urate oxidase by binding to its active site, preventing the enzyme from catalyzing the oxidation of uric acid . This inhibition leads to changes in gene expression and cellular metabolism, as the accumulation of uric acid and other metabolites can affect various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on enzymes like urate oxidase over extended periods, but its stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit specific enzymes without causing significant toxic effects. At higher doses, it may lead to adverse effects such as toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect, but exceeding this threshold can result in toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to purine metabolism. It interacts with enzymes such as urate oxidase, affecting the breakdown of uric acid and other purine derivatives . This interaction can lead to changes in metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of this compound across cell membranes and its accumulation in specific cellular compartments . The localization and accumulation of this compound can affect its activity and function within the cell.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its inhibitory effects on enzymes and proteins. The targeting signals and post-translational modifications of this compound direct it to specific organelles, such as the mitochondria or the nucleus . This subcellular localization is crucial for its activity and function, as it allows this compound to interact with its target enzymes and proteins effectively.
Properties
IUPAC Name |
2,6,8-trichloro-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N4/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTCECRKQRKFLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(N1)Cl)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180297 | |
Record name | 2,6,8-Trichloropurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2562-52-9 | |
Record name | 2,6,8-Trichloro-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2562-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6,8-Trichloropurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,8-Trichloropurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6,8-Trichloropurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,8-trichloropurine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2,6,8-Trichloropurine is a chlorinated purine derivative. While the provided abstracts do not explicitly state its molecular formula and weight, these can be deduced from its structure:
ANone: A key paper [] describes an efficient synthesis of this compound by oxidizing 2,6,8-purinetrithiol with chlorine gas. This method is touted as superior to previously existing methods for producing chloropurines.
ANone: Yes, this compound serves as a valuable starting material for synthesizing various substituted purine analogs. One study [] employed it in the synthesis of 8-substituted 2-chloro-2′-deoxyadenosine (2-CdA) derivatives. This involved reacting this compound with 1,2,3,5-tetra-O-acetyl-D-ribofuranose, followed by further modifications to introduce the desired 8-substituents. These derivatives were investigated for potential anticancer activity.
ANone: Research suggests that this compound might possess virostatic properties []. In a study on vaccinia virus multiplication, it demonstrated inhibitory effects, though these were not reversed by adenine, unlike the inhibition observed with 2,6-diaminopurine. This suggests a different mechanism of action compared to 2,6-diaminopurine.
ANone: Yes, one study [] utilized this compound as a specific inhibitor of uricase (urate: oxygen oxidoreductase). This allowed researchers to pinpoint the localization of uricase activity within rat liver cells using electron microscopy. The inhibition of uricase activity by this compound confirmed the specificity of the staining observed in the crystalline cores of hepatic peroxisomes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.